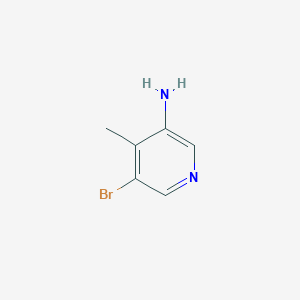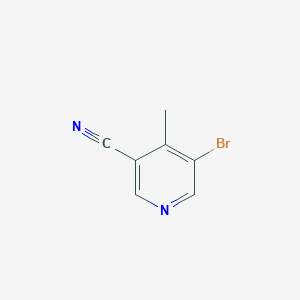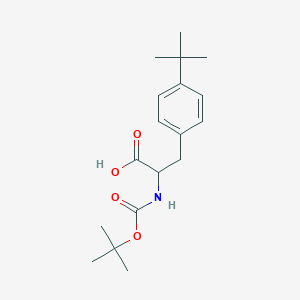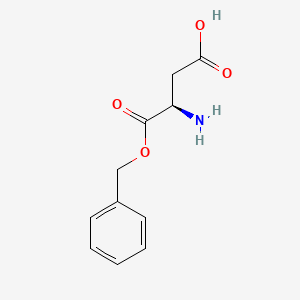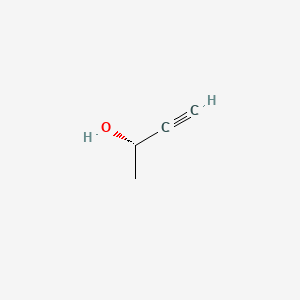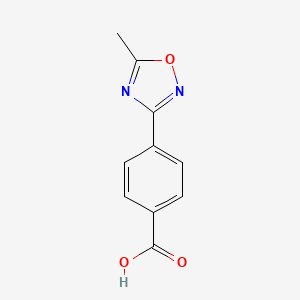![molecular formula C12H19NO2 B1276718 N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine CAS No. 57010-78-3](/img/structure/B1276718.png)
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Übersicht
Beschreibung
The compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a chemical structure that is related to various research areas, including the synthesis of novel compounds with potential therapeutic applications, the study of receptor binding affinities, and the investigation of metabolic pathways involving monoamine oxidase and deaminase enzymes. The compound's structure includes a 3,4-dimethoxyphenyl group, which is a common moiety in bioactive molecules, and an N-methylamine group, which is relevant to the study of metabolic reactions and receptor interactions 10.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has been reported, with a focus on their binding affinity at sigma receptors . Another study describes the synthesis of N-methylmelamines, which are important for manufacturing polymers with reduced carcinogenicity . Additionally, the preparation of N-[11C]methyl-2,5-dimethoxy-4-bromo-amphetamine through a methylation reaction highlights the synthetic approach for labeling compounds for receptor studies . These studies provide insights into the synthetic strategies that could be applied to the synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.
Molecular Structure Analysis
The molecular structure of compounds similar to N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine has been characterized using various spectroscopic techniques. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were made using infrared and Raman spectroscopy . The crystal structure and hydrogen-bonding characteristics of a related benzoxazine dimer were elucidated using X-ray crystallography and FT-IR spectroscopy . These studies demonstrate the importance of molecular structure analysis in understanding the properties and potential interactions of such compounds.
Chemical Reactions Analysis
The reactivity of compounds containing the N-methyl group has been investigated, particularly in the context of metabolic reactions. The inhibition of monoamine oxidase by 3,4-dimethoxyphenethylamine derivatives has been studied, revealing the impact of structural modifications on enzyme activity . Furthermore, the metabolic formation of methylamine and dimethylamine from drugs containing the N-methyl group has been examined, providing insights into the deamination processes . These findings are relevant to the chemical reactions that N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine may undergo in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated compounds have been characterized in several studies. The solubility, melting points, and pKb values of N-methylmelamines were determined, showing the influence of amino and methylamino groups on these properties . Additionally, the liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine provided insights into the separation and identification of such compounds . These analyses are crucial for understanding the behavior of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in different environments and for its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Derivatives : This compound has been utilized in synthesizing novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, with applications in creating novel compounds with specific substituents (A. A. Aghekyan et al., 2009).
Antiulcer Activity : Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity, suggesting potential therapeutic applications (T. Hosokami et al., 1992).
Pharmaceutical Research
- Sigma-2 Receptor Ligands : Research has been conducted on polyamines based on derivatives of this compound for their binding characteristics at sigma-1 and sigma-2 receptor subtypes. This indicates its potential in the development of drugs targeting these receptors (B. de Costa et al., 1994).
Chemical and Biochemical Studies
Metabolic Studies : Studies on the metabolism of related compounds, focusing on the role of cytochrome P450 enzymes, have provided insights into the metabolic pathways and drug-drug interactions of these compounds (L. M. Nielsen et al., 2017).
Inhibition of Monoamine Oxidase : Derivatives have been studied for their ability to inhibit monoamine oxidase, an enzyme relevant in neurotransmitter regulation (W. Keller & G. Ferguson, 1977).
Chemical Analysis Techniques : The development of chromatographic methods for the analysis of derivatives, highlighting its relevance in forensic science and drug testing (Benny J. Lum et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGWCHPPYFMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427905 | |
| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |
CAS RN |
57010-78-3 | |
| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

